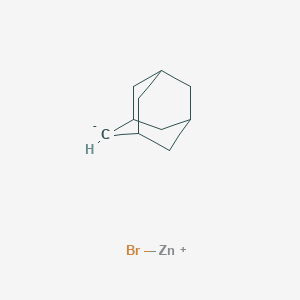

2-Adamantylzinc bromide

Description

Properties

IUPAC Name |

adamantan-2-ide;bromozinc(1+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15.BrH.Zn/c1-7-2-9-4-8(1)5-10(3-7)6-9;;/h1,7-10H,2-6H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKVCFEOZGIQMNI-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)[CH-]3.[Zn+]Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399882 | |

| Record name | 2-Adamantylzinc bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171860-65-4 | |

| Record name | 2-Adamantylzinc bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Adamantylzinc Bromide

Direct Oxidative Insertion Routes

Direct methods involve the oxidative insertion of zinc metal into the carbon-bromine bond of 2-bromoadamantane (B1268071). The reactivity of the zinc is a critical factor in the success of these syntheses.

Reaction of 2-Bromoadamantane with Activated Zinc

A straightforward and efficient method for preparing 2-adamantylzinc bromide involves the direct reaction of 2-bromoadamantane with an active zinc reagent. In 2015, a notable procedure was established that provides the target organozinc compound in a high yield of 92%. researchgate.net This synthesis is typically carried out in tetrahydrofuran (B95107) (THF) at reflux conditions for approximately 2 hours. researchgate.net The resulting 2-adamantylzinc bromide can be subsequently used in various functionalization reactions, such as palladium-catalyzed cross-coupling and copper-mediated acylation, under mild conditions. researchgate.net

Utilization of Rieke Zinc for Direct Synthesis

Rieke zinc, a highly reactive form of zinc metal, is particularly effective for the synthesis of organozinc compounds that are otherwise difficult to prepare. The direct oxidative addition of Rieke zinc to secondary alkyl bromides, such as 2-bromoadamantane, proceeds under mild conditions to generate 2-adamantylzinc bromide in high yields. acs.org This method is advantageous as it tolerates a wide range of functional groups on the organic halide. riekemetals.com The synthesis of 2-adamantylzinc bromide using Rieke zinc from 2-bromoadamantane is considered a reliable method, though it may require refluxing in tetrahydrofuran for several days. acs.org

Table 1: Comparison of Direct Synthesis Methods

| Method | Zinc Type | Key Conditions | Yield | Reference |

|---|---|---|---|---|

| Activated Zinc | Active Zinc Reagent | THF, reflux, 2 h | 92% | researchgate.net |

| Rieke Zinc | Rieke Zinc | THF, reflux, several days | High | acs.orgacs.org |

Indirect Preparation Strategies

Indirect routes to 2-adamantylzinc bromide typically involve the formation of a different organometallic species first, followed by a transmetalation step.

Generation via Transmetalation from Other Organometallic Species

Transmetalation provides a versatile, albeit indirect, pathway to 2-adamantylzinc bromide and related adamantyl metal species. One such strategy involves the initial formation of an adamantyl Grignard reagent, which is subsequently reacted with a zinc salt. For instance, 2-adamantylmagnesium bromide can be produced by reacting 2-adamantylzinc bromide with an excess of magnesium turnings. acs.orgscholaris.ca This newly formed Grignard reagent can then be used in further synthetic applications.

Conversely, adamantylzinc reagents can be prepared from the corresponding Grignard reagents. While the synthesis of 2-adamantyl Grignard reagent directly from 2-bromoadamantane and magnesium can be unreliable, its successful formation allows for subsequent transmetalation to the zinc derivative. acs.org Another approach involves the reduction of 2-adamantylzinc bromide with stoichiometric lithium biphenylide or lithium 2,2′-bipyridylide to afford di-2-adamantylzinc species. rsc.org These diorganozinc compounds are particularly effective in transmetalation reactions to generate other transition metal and main group adamantyl complexes. scholaris.ca

Influence of Additives and Reaction Conditions on Reagent Formation

The efficiency and success of synthesizing adamantylzinc reagents can be significantly influenced by the presence of additives and specific reaction conditions. A notable development is the use of lithium chloride (LiCl) to mediate the insertion of magnesium into adamantyl bromides in the presence of zinc chloride (ZnCl₂). acs.orgnih.gov This LiCl-mediated process allows for an efficient synthesis of highly reactive adamantylzinc reagents from the corresponding tertiary bromides. acs.orgnih.gov The resulting organozinc species are amenable to a wide array of functionalizations, including Negishi cross-couplings and copper(I)-catalyzed acylations. acs.orgnih.gov

The choice of solvent and temperature also plays a critical role. For example, the synthesis of 2-adamantylzinc bromide using Rieke zinc is typically performed by refluxing in tetrahydrofuran (THF). acs.org The stability of the resulting organometallic species can also be a factor; for instance, a 2-adamantyl calcium species, formed using Rieke calcium, is highly reactive but decomposes above -50 °C. acs.org

Reactivity and Reaction Pathways of 2 Adamantylzinc Bromide

Fundamental Organometallic Reactivity

The 2-adamantyl group, when incorporated into an organozinc bromide reagent, exhibits moderate nucleophilicity. Organozinc compounds are generally known to be less reactive than their organolithium or Grignard counterparts. fishersci.ca This reduced reactivity can be advantageous, offering higher tolerance for sensitive functional groups within a molecule. fishersci.casigmaaldrich.com However, this characteristic also means that 2-adamantylzinc bromide is often described as relatively unreactive, not readily transferring the bulky 2-adamantyl fragment to other metals or participating in reactions without the aid of a catalyst. acs.org The use of adamantyl anions in synthesis has been historically limited due to the challenge of creating precursors that are both stable and sufficiently reactive. rsc.orgscholaris.ca 2-Adamantylzinc bromide serves as a reliable, commercially available source of the 2-adamantyl nucleophile, though its application often requires specific activation, typically through transition metal catalysis, to achieve desired transformations. rsc.orgresearchgate.net

The reactivity of 2-adamantylzinc bromide is best understood when compared to other related organometallic reagents.

Organolithium and Grignard Reagents: The synthesis of 2-adamantyllithium and 2-adamantylmagnesium bromide (a Grignard reagent) is notably challenging and often unreliable. acs.orgrsc.org Attempts to prepare these highly reactive species directly from 2-bromoadamantane (B1268071) frequently result in undesired homocoupling products, such as 2,2'-biadamantyl, with only small amounts of the desired organometallic reagent being formed. acs.org In contrast, 2-adamantylzinc bromide can be synthesized reliably. acs.org Its lower reactivity makes it more stable and less prone to side reactions, but also less potent as a nucleophile. fishersci.ca In fact, 2-adamantylzinc bromide can be used as a starting material to generate the more reactive adamantylmagnesium bromide via reductive transmetallation with magnesium metal, highlighting the increased nucleophilic character of the Grignard reagent. rsc.orgresearchgate.net

Other Organozinc Reagents: The reactivity of organozinc halides can be influenced by their method of preparation. sigmaaldrich.com The use of highly activated Rieke zinc allows for the direct formation of secondary and tertiary alkylzinc bromides, including 2-adamantylzinc bromide, from the corresponding alkyl bromides. acs.orgresearchgate.netacs.org While 2-adamantylzinc bromide itself is considered unreactive, it can be converted into other zinc species with different reactivity profiles. acs.org For example, reaction with lithium biphenylide can produce di(2-adamantyl)zinc. rsc.org This contrasts with other organometallic species like 2-adamantyl calcium, which is described as extremely reactive and thermally unstable, decomposing above -50 °C. acs.org

Transition Metal-Catalyzed Cross-Coupling Reactions

2-Adamantylzinc bromide is a valuable reagent in palladium-catalyzed cross-coupling reactions, which leverage its stability while activating it for carbon-carbon bond formation. fishersci.cawikipedia.org These reactions provide a powerful method for incorporating the sterically demanding secondary adamantyl cage into various molecular frameworks.

The Negishi coupling is a prominent application for 2-adamantylzinc bromide, enabling the formation of C(sp³)–C(sp²) bonds by coupling with aryl or heteroaryl halides and triflates. wikipedia.org The reaction typically employs a palladium(0) catalyst, which facilitates the coupling of the organozinc nucleophile with the electrophilic partner. wikipedia.org

####### 3.2.1.1.1. Scope with Aryl and Heteroaryl Electrophiles

The palladium-catalyzed Negishi coupling of 2-adamantylzinc bromide has been successfully demonstrated with a range of aryl and heteroaryl electrophiles. researchgate.net An effective catalyst system for this transformation involves palladium(II) acetate (B1210297) (Pd(OAc)₂) as a precatalyst in combination with a sterically hindered phosphine (B1218219) ligand, such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl). researchgate.net The reactions are typically conducted in tetrahydrofuran (B95107) (THF) at reflux temperature. researchgate.net

The scope of the reaction includes coupling with various substituted aryl bromides, affording the corresponding 2-aryl-adamantane derivatives in good yields. researchgate.net The reaction tolerates different electronic properties on the aryl electrophile, from electron-donating to electron-withdrawing groups. For instance, coupling with 4-bromoanisole (B123540) (electron-donating methoxy (B1213986) group) and methyl 4-bromobenzoate (B14158574) (electron-withdrawing ester group) both proceed efficiently. researchgate.net

Heteroaryl electrophiles also participate in this coupling. The reaction of 2-adamantylzinc bromide with 2-bromopyridine (B144113) and 3-bromopyridine (B30812) provides the respective 2-(pyridyl)adamantanes, demonstrating the utility of this method for accessing heteroaromatic-substituted adamantanes. researchgate.net While the direct Negishi coupling with heteroaryl halides is effective, related studies on copper-catalyzed acylation have noted that heteroaryl acid chlorides can sometimes lead to lower yields compared to their aryl counterparts, a consideration that may be relevant in some cross-coupling scenarios. researchgate.net The general success of these couplings underscores the Negishi reaction as a robust tool for the functionalization of the 2-adamantyl scaffold. researchgate.netnih.gov

Table 1: Palladium-Catalyzed Negishi Coupling of 2-Adamantylzinc Bromide with Aryl and Heteroaryl Bromides researchgate.net

| Electrophile | Product | Yield (%) |

| 4-Bromoanisole | 2-(4-Methoxyphenyl)adamantane | 75 |

| 4-Bromotoluene | 2-(4-Methylphenyl)adamantane | 72 |

| Methyl 4-bromobenzoate | Methyl 4-(2-adamantyl)benzoate | 78 |

| 4-Bromobenzonitrile | 4-(2-Adamantyl)benzonitrile | 76 |

| 1-Bromo-4-fluorobenzene | 2-(4-Fluorophenyl)adamantane | 70 |

| 2-Bromopyridine | 2-(2-Pyridyl)adamantane | 65 |

| 3-Bromopyridine | 2-(3-Pyridyl)adamantane | 68 |

| 2-Bromonaphthalene | 2-(2-Naphthyl)adamantane | 74 |

Negishi Coupling Reactions

Nickel-Catalyzed Coupling Reactions

Nickel catalysts offer a powerful alternative to palladium, often providing complementary reactivity, especially for forming C(sp³)–C(sp³) bonds and coupling challenging substrates. chem-soc.sirsc.org

Nickel catalysis is particularly useful for alkyl-alkyl cross-coupling reactions, which are notoriously difficult using palladium due to slow reductive elimination and competing β-hydride elimination. chem-soc.si Nickel catalysts have been successfully employed in coupling non-activated secondary and tertiary alkyl bromides. rsc.org While successful reports on using tertiary alkylzinc halides like 2-adamantylzinc bromide in alkyl-alkyl couplings are limited, nickel-based systems are considered the most promising approach for these transformations. chem-soc.si The different mechanistic pathways available to nickel allow it to engage sterically demanding alkyl partners more effectively than palladium. nih.gov

The steric and electronic properties of both the substrate and the nickel catalyst are critical for successful coupling. shu.edu.cnnih.gov For sterically hindered reagents like 2-adamantylzinc bromide, the mechanism of the nickel-catalyzed reaction can deviate from the standard two-electron oxidative addition/reductive elimination pathway. nih.gov Nickel is more prone to engage in single-electron transfer (SET) pathways, generating radical intermediates. nih.gov This radical mechanism can circumvent the sterically demanding steps of a purely organometallic cycle. The activation of the alkyl halide electrophile can proceed through a radical process, which is less sensitive to steric bulk than a two-electron oxidative addition. nih.gov The choice of ligand, such as bipyridine or terpyridine derivatives, and additives like Zn can stabilize the necessary nickel oxidation states (Ni(I), Ni(II), Ni(III)) and control the reaction pathway. nih.govnih.gov

Copper-Catalyzed Reactions

Copper catalysts are effective for specific transformations of 2-adamantylzinc bromide, most notably in acylation reactions. researchgate.net These reactions provide a direct route to adamantyl ketones.

In a key study, 2-adamantylzinc bromide was shown to react efficiently with a range of aryl and heteroaryl acid chlorides using copper(I) cyanide (CuCN) as a catalyst. researchgate.net The reactions proceed under mild conditions (0-25°C) in THF to furnish the corresponding 2-adamantyl ketones in moderate to good yields. researchgate.net It was noted that reactions with heteroaryl acid chlorides generally resulted in lower yields compared to their functionalized aryl counterparts. researchgate.net Other copper(I) complexes, such as tetrakis(acetonitrile)copper(I) tetrafluoroborate, have also been shown to be highly efficient catalysts for the acylation of organozinc reagents.

Table 2: Copper-Catalyzed Acylation of 2-Adamantylzinc Bromide

| Entry | Acid Chloride | Product | Yield (%) |

| 1 | Benzoyl chloride | Adamantan-2-yl(phenyl)methanone | 65 |

| 2 | 4-Methoxybenzoyl chloride | Adamantan-2-yl(4-methoxyphenyl)methanone | 61 |

| 3 | 4-Chlorobenzoyl chloride | Adamantan-2-yl(4-chlorophenyl)methanone | 58 |

| 4 | 2-Thiophenecarbonyl chloride | Adamantan-2-yl(thiophen-2-yl)methanone | 35 |

| 5 | Nicotinoyl chloride | Adamantan-2-yl(pyridin-3-yl)methanone | 28 |

This table shows representative yields for the CuCN-catalyzed coupling of 2-adamantylzinc bromide with various acid chlorides. researchgate.net

Acylation Reactions to Form 2-Adamantyl Ketones

2-Adamantylzinc bromide serves as a valuable precursor for the synthesis of 2-adamantyl ketones through acylation reactions. These reactions typically involve the copper-catalyzed coupling of the organozinc reagent with various acid chlorides. researchgate.netuni-muenchen.de The use of a copper catalyst, such as copper cyanide (CuCN), facilitates the nucleophilic attack of the adamantyl group onto the electrophilic carbonyl carbon of the acid chloride. researchgate.net

The reactions are generally carried out under mild conditions, often in tetrahydrofuran (THF) at temperatures ranging from 0 to 25°C. researchgate.net While effective for a range of substrates, it has been noted that reactions with heteroaryl acid chlorides may result in lower yields compared to those with functionalized aryl acid chlorides. researchgate.net The steric hindrance of the 2-adamantyl group plays a significant role in the reactivity, making these reagents particularly useful for constructing molecules with rigid, three-dimensional architectures.

Table 1: Copper-Catalyzed Acylation of 2-Adamantylzinc Bromide

| Electrophile (Acid Chloride) | Catalyst | Solvent | Temperature (°C) | Time (h) | Product (2-Adamantyl Ketone) | Yield (%) |

| Aryl Acid Chlorides | 10 mol % CuCN | THF | 0-25 | 2-24 | 2-Aroyladamantanes | Moderate to Good |

| Functionalized Aryl Acid Chlorides | 10 mol % CuCN | THF | 0-25 | 2-24 | Functionalized 2-Aroyladamantanes | Good (up to 65%) researchgate.net |

| Heteroaryl Acid Chlorides | 10 mol % CuCN | THF | 0-25 | 2-24 | 2-Heteroaroyladamantanes | Lower yields researchgate.net |

| 4-Fluorobenzoyl chloride | 20% CuCN·2LiCl | THF | N/A | N/A | 4-Fluoro-1-(adamantan-2-yl)methanone | 89% uni-muenchen.de |

Allylation Reactions

The introduction of an allyl group to the adamantyl scaffold can be achieved through reactions involving 2-adamantylzinc bromide. These transformations are typically mediated by a copper(I) catalyst. researchgate.net The allylation reaction involves the regioselective SN2' substitution on an allylic halide, where the 2-adamantyl group acts as the nucleophile. This method provides a direct route to allylated adamantane (B196018) derivatives, which are useful intermediates in organic synthesis. The LiCl-mediated magnesium insertion in the presence of ZnCl₂ produces highly reactive adamantylzinc species that readily undergo copper(I)-catalyzed allylations. researchgate.net

Table 2: Allylation Reactions of 2-Adamantylzinc Reagents

| Adamantylzinc Reagent | Allylic Substrate | Catalyst | Reaction Type | Product |

| 2-Adamantylzinc species | Allylic Halides | Cu(I) salts | SN2' Substitution | Allylated Adamantanes |

1,4-Addition Reactions

2-Adamantylzinc bromide is capable of participating in 1,4-addition reactions, also known as conjugate additions, to α,β-unsaturated ketones. researchgate.netacs.org This reactivity allows for the formation of a new carbon-carbon bond at the β-position of the enone system. The reaction is often facilitated by the presence of copper(I) salts. acs.org The formation of functionalized adamantylzinc reagents through a magnesium insertion in the presence of zinc chloride and lithium chloride yields highly reactive species that can undergo 1,4-addition reactions to afford the corresponding products in excellent yields. researchgate.netscholaris.ca This method is a powerful tool for introducing the bulky adamantyl moiety into organic molecules. scholaris.ca

Table 3: 1,4-Addition Reactions of 2-Adamantylzinc Bromide

| Adamantylzinc Reagent | Substrate | Catalyst | Reaction Type | Product |

| 2-Adamantylzinc bromide | α,β-Unsaturated Ketones | Copper(I) salts | 1,4-Addition / Conjugate Addition | β-Adamantyl Ketones |

Transmetalation Reactions

Transmetalation reactions involving 2-adamantylzinc bromide are crucial for accessing a broader range of organometallic reagents that are otherwise difficult to synthesize directly. These reactions involve the transfer of the 2-adamantyl group from zinc to another metal center.

Conversion to 2-Adamantylmagnesium Bromide

The direct synthesis of 2-adamantyl Grignard reagents (2-adamantylmagnesium bromide) from 2-bromoadamantane and magnesium is often unreliable and can lead to significant amounts of coupling byproducts like 2,2'-biadamantyl. acs.org A more dependable route involves the transmetalation of 2-adamantylzinc bromide. acs.orgscholaris.ca This is achieved by reacting 2-adamantylzinc bromide with activated magnesium turnings. acs.org This process reductively transfers the adamantyl group from zinc to magnesium, yielding the desired 2-adamantylmagnesium bromide and zinc powder. acs.org This indirect yet reliable method provides access to the highly reactive Grignard reagent, which can then be used in a wide array of subsequent chemical transformations. acs.orgrsc.org

Formation of Diorganozinc Species: Bis(2-Adamantyl)zinc

2-Adamantylzinc bromide can be converted into the corresponding diorganozinc compound, bis(2-adamantyl)zinc. scholaris.carsc.org This transformation can be accomplished through several methods. One approach involves the reaction of 2-adamantylzinc bromide with stoichiometric amounts of reducing agents like lithium biphenylide or lithium 2,2'-bipyridylide. researchgate.netrsc.org This method yields bis(2-adamantyl)zinc that is free from solvent and salt impurities. researchgate.netrsc.org An alternative "Grignard method" also results in a high yield of the product. rsc.org Bis(2-adamantyl)zinc is a particularly effective transmetalating agent due to its purity and stability, allowing for the clean synthesis of other adamantyl metal complexes. scholaris.ca For instance, the reaction of Rieke yttrium with 2-adamantylzinc bromide has been observed to cleanly produce bis(2-adamantyl)zinc. acs.org

Table 4: Synthesis of Bis(2-Adamantyl)zinc

| Starting Material | Reagent | Method | Yield (%) | Reference |

| 2-Adamantylzinc bromide | Lithium biphenylide | Reduction | 86% | rsc.org |

| 2-Adamantylzinc bromide | Lithium 2,2'-bipyridylide | Reduction | 76% | rsc.org |

| 2-Adamantylmagnesium bromide | N/A | Grignard Method | 95% | rsc.org |

Synthesis of Other Organometallic Complexes (e.g., Gold, Mercury, Bismuth)

The 2-adamantyl group can be transferred from zinc to various other metals, including gold, mercury, and bismuth, to form novel organometallic complexes. scholaris.carsc.org Bis(2-adamantyl)zinc has proven to be a superior reagent for these transmetalations, often providing cleaner reactions and higher yields compared to the zinc bromide precursor. scholaris.ca

Gold Complexes: 2-Adamantylzinc bromide can be used to synthesize trialkyl- or triarylphosphine gold(I) adamantyl complexes, such as R₃PAu(2-adamantyl). acs.org The transmetalation can also be achieved using bis(2-adamantyl)zinc with precursors like ClAu(PPh₃) or ClAu(PCy₃). rsc.orgrsc.org

Mercury Complexes: Bis(2-adamantyl)mercury has been successfully synthesized via the reaction of 2-adamantylzinc bromide with mercury(II) chloride (HgCl₂). acs.orgrsc.org

Bismuth Complexes: The synthesis of adamantylbismuth species has been accomplished through a transmetalation reaction between 2-adamantylzinc bromide and bismuth tribromide (BiBr₃). researchgate.net This reaction is driven by the difference in electronegativity between bismuth and zinc. researchgate.net Specifically, the compound 2-Ad₂BiBr has been isolated from these reactions. researchgate.netrsc.org

Challenges in Transmetalation to Early Transition Metals

The transmetalation of the 2-adamantyl group from 2-adamantylzinc bromide to other metals presents significant challenges, particularly with early transition metals. acs.org Research indicates that 2-adamantylzinc bromide is relatively unreactive and does not readily transfer its bulky alkyl group to these metals. acs.org This low reactivity is a notable obstacle in the synthesis of 2-adamantyl complexes with early transition metals. acs.org The difficulty is not isolated to this specific reagent; efficient transmetalation between organozinc compounds and certain transition metals, such as manganese, is known to be problematic. dokumen.pub

This inherent unreactivity necessitates alternative synthetic strategies to create the desired early transition metal 2-adamantyl complexes. acs.org While transmetalation to some late transition metals like gold has been achieved, the synthesis of complexes with metals from groups 4-7 often requires different precursors or reaction pathways. acs.orgscholaris.ca

Other Carbon-Carbon Bond Forming Reactions

Beyond its use in cross-coupling, 2-adamantylzinc bromide participates in other crucial carbon-carbon bond-forming reactions, primarily through nucleophilic addition pathways.

Nucleophilic addition to carbonyl compounds is a fundamental reaction in organic synthesis for forming carbon-carbon bonds. libretexts.orgmasterorganicchemistry.com The general mechanism involves the attack of a nucleophile on the electrophilic carbon of a carbonyl group (C=O), which leads to a tetrahedral alkoxide intermediate that can be protonated to yield an alcohol. libretexts.orglibretexts.org

Organozinc reagents like 2-adamantylzinc bromide can function as nucleophiles in such additions. However, the highly covalent nature of the carbon-zinc bond results in lower intrinsic reactivity compared to organolithium or organomagnesium compounds. acs.org Consequently, these addition reactions can be sluggish. To overcome this, the reactivity of the organozinc reagent is often enhanced through catalysis. A notable example is the copper-catalyzed acylation, where 2-adamantylzinc bromide reacts with various acid chlorides to form 2-adamantyl ketones. researchgate.net This reaction demonstrates the utility of the reagent in forming C-C bonds with carbonyl-containing electrophiles under specific catalytic conditions. researchgate.net

The table below summarizes the results of the copper-catalyzed acylation of 2-adamantylzinc bromide with a range of acid chlorides. researchgate.net

| Acid Chloride | Catalyst | Solvent | Conditions | Product (2-Adamantyl Ketone) | Yield (%) |

|---|---|---|---|---|---|

| Benzoyl chloride | CuCN (10 mol %) | THF | 0-25°C, 2-24 h | 2-Adamantyl phenyl ketone | 65 |

| 4-Methoxybenzoyl chloride | CuCN (10 mol %) | THF | 0-25°C, 2-24 h | 2-Adamantyl(4-methoxyphenyl)ketone | 61 |

| 4-Chlorobenzoyl chloride | CuCN (10 mol %) | THF | 0-25°C, 2-24 h | 2-Adamantyl(4-chlorophenyl)ketone | 58 |

| 4-(Trifluoromethyl)benzoyl chloride | CuCN (10 mol %) | THF | 0-25°C, 2-24 h | 2-Adamantyl(4-(trifluoromethyl)phenyl)ketone | 55 |

| 1-Naphthoyl chloride | CuCN (10 mol %) | THF | 0-25°C, 2-24 h | 2-Adamantyl(naphthalen-1-yl)ketone | 45 |

| Thiophene-2-carbonyl chloride | CuCN (10 mol %) | THF | 0-25°C, 2-24 h | 2-Adamantyl(thiophen-2-yl)ketone | 35 |

| Furan-2-carbonyl chloride | CuCN (10 mol %) | THF | 0-25°C, 2-24 h | 2-Adamantyl(furan-2-yl)ketone | 28 |

Data sourced from Kim, et al. (2015). researchgate.net

Grignard reagents (organomagnesium halides) are powerful nucleophiles widely used for their efficient addition to carbonyls, forming alcohols after acidic workup. khanacademy.orgyoutube.com The term "Grignard-type reactivity" refers to this characteristic behavior. While organozinc reagents can react similarly, they are generally less reactive than their organomagnesium counterparts. thieme-connect.com

The synthesis of the 2-adamantyl Grignard reagent (2-adamantylmagnesium bromide) directly from 2-bromoadamantane and magnesium is notoriously unreliable. acs.org However, 2-adamantylzinc bromide serves as a stable and reliable precursor to generate this more reactive Grignard reagent. acs.orgscholaris.ca Through a transmetalation reaction with magnesium metal, the 2-adamantyl group is transferred from zinc to magnesium, yielding 2-adamantylmagnesium bromide. acs.orgresearchgate.net This process effectively allows access to Grignard-type reactivity, overcoming the difficulties of direct synthesis and leveraging the stability of the organozinc intermediate. acs.org This conversion highlights a key synthetic application of 2-adamantylzinc bromide as a stable entry point to the more potent nucleophilic chemistry of its Grignard analog. acs.orgresearchgate.net

Mechanistic Investigations of 2 Adamantylzinc Bromide Transformations

Elucidation of Catalytic Cycles in Cross-Coupling Reactions

2-Adamantylzinc bromide is a key reagent in Negishi cross-coupling reactions, which are powerful methods for forming C-C bonds. wikipedia.org These reactions are catalyzed by transition metals, typically palladium or nickel, and proceed through a well-defined catalytic cycle. wikipedia.orgyoutube.com The general cycle for a palladium-catalyzed reaction involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination. youtube.comchem-station.com

Oxidative Addition Step

The catalytic cycle initiates with the oxidative addition of an organic halide (R-X) to a low-valent palladium(0) complex. wikipedia.orgwikipedia.org This process involves the insertion of the palladium center into the R-X bond, leading to an increase in both the oxidation state (from 0 to +2) and the coordination number of the metal. wikipedia.orglibretexts.org The resulting species is a palladium(II) complex containing both the organic group (R) and the halide (X) as ligands. youtube.comprinceton.edu

The rate of oxidative addition is dependent on the nature of the halide, typically following the trend I > OTf > Br >> Cl. wikipedia.org The mechanism of this step can vary; for polarized substrates like alkyl halides, it may proceed through an SN2-type pathway. wikipedia.orglibretexts.org For other substrates, a concerted pathway is also possible. wikipedia.org The reaction requires a vacant coordination site on the metal complex, making it common for complexes with lower coordination numbers. wikipedia.org

Table 1: General Parameters of the Oxidative Addition Step

| Parameter | Description |

|---|---|

| Reactants | Palladium(0) catalyst, Organic Halide (Ar-X, R-X) |

| Process | Insertion of Pd(0) into the C-X bond |

| Product | Organopalladium(II) halide complex (R-Pd(II)-X) |

| Change in Metal Center | Oxidation state increases by 2 (e.g., Pd(0) → Pd(II)) |

| Common Halides (X) | I, Br, Cl |

| Common Organic Groups (R) | Aryl, Vinyl, Alkyl |

Transmetalation Step

Following oxidative addition, the crucial transmetalation step occurs. In this stage, the 2-adamantyl group is transferred from the zinc atom of 2-adamantylzinc bromide to the palladium(II) center. youtube.com The halide from the organozinc compound (bromide in this case) is concurrently transferred to the zinc, forming a zinc dihalide byproduct. youtube.comresearchgate.net This exchange of organic groups results in a new diorganopalladium(II) complex, where both the 2-adamantyl group and the organic group from the halide are attached to the palladium. youtube.com

This step is fundamental to the Negishi coupling as it introduces the desired alkyl group (in this case, the bulky secondary adamantyl group) into the catalytic cycle, positioning it for the final bond-forming step. chem-station.com The reactivity of organozinc reagents is generally high, and they exhibit good functional group tolerance, making them valuable partners in these reactions. chem-station.com

Reductive Elimination Step

The final step of the catalytic cycle is reductive elimination. wikipedia.org In this product-forming step, the two organic ligands (the 2-adamantyl group and the group from the organic halide) on the palladium(II) center couple and are expelled from the coordination sphere as the final cross-coupled product. wikipedia.orgwikipedia.org For this to occur, the two groups must be positioned cis (adjacent) to each other on the metal center. wikipedia.org

This process results in the formation of a new carbon-carbon bond and the regeneration of the palladium(0) catalyst, which can then re-enter the catalytic cycle. youtube.comwikipedia.org The oxidation state of the metal decreases by two (from +2 to 0). wikipedia.org Reductive elimination is generally favored when the newly formed C-C bond is strong. wikipedia.org

Influence of the Adamantyl Group on Reaction Mechanisms

The adamantane (B196018) scaffold possesses unique structural and electronic properties that significantly influence the course of chemical reactions. researchgate.net Its rigid, bulky, and lipophilic nature impacts steric interactions and the stability of reaction intermediates and transition states. nih.govnih.gov

Steric Hindrance Effects

The most prominent feature of the adamantyl group is its significant steric bulk. nih.govnih.gov This three-dimensional, cage-like structure imposes considerable steric hindrance around the reaction center. In the context of the catalytic cycle, this bulkiness can influence several stages:

Transmetalation: The large size of the 2-adamantyl group can affect the rate and efficiency of its transfer to the palladium center. The approach of the bulky organozinc reagent to the already-ligated palladium complex can be sterically demanding.

Reductive Elimination: The steric crowding on the diorganopalladium(II) intermediate can promote the final reductive elimination step. The strain caused by the proximity of the bulky adamantyl group and the other organic ligand can be relieved by the formation of the C-C bond and their departure from the metal center. wikipedia.org

While steric hindrance can sometimes be a limiting factor, it can also be exploited to control selectivity in certain reactions. rsc.org For instance, the use of bulky phosphine (B1218219) ligands containing adamantyl groups has been shown to create highly active and stable palladium catalysts. researchgate.net

Electronic Effects and Transition State Stabilization

Beyond sterics, the adamantyl group also exerts electronic effects. As a saturated alkyl group, it acts as an electron-donating group through an inductive effect. This property can influence the reactivity and stability of intermediates in the catalytic cycle.

Electron-Donating Nature: The electron-releasing character of the adamantyl group can increase the electron density on the metal center during the catalytic cycle. researchgate.net This can, in turn, affect the rates of oxidative addition and reductive elimination. For instance, increased electron density on the palladium in the diorganopalladium(II) intermediate may facilitate the reductive elimination step.

Transition State Stabilization: The stability of transition states is a critical factor in determining reaction rates. The adamantyl group can contribute to the stabilization of transition states through stereoelectronic effects. researchgate.net The rigid framework of the adamantane cage can help to lock the geometry of the transition state in a favorable conformation, lowering its energy and accelerating the reaction. The combination of its steric and electronic properties can create a unique environment at the catalytic center that stabilizes the transition states of the key bond-forming steps. researchgate.net

Table 2: Summary of Adamantyl Group Effects in Cross-Coupling

| Feature of Adamantyl Group | Mechanistic Influence |

|---|---|

| Significant Steric Bulk | Can influence rates of transmetalation and may promote reductive elimination due to steric strain relief. |

| Rigid Cage-like Structure | Provides a well-defined and predictable steric environment around the reaction center. |

| Electron-Donating (Inductive Effect) | Increases electron density on the metal catalyst, potentially influencing the rates of elementary steps. |

| Lipophilicity | Can affect solubility and interactions in the reaction medium. |

| Structural Rigidity | May contribute to the stabilization of specific transition state geometries. |

Prevention of β-Hydride Elimination Pathways

The stability and utility of many organometallic compounds are dictated by their propensity to undergo decomposition pathways, with β-hydride elimination being one of the most common and significant. wikipedia.orglibretexts.org This process involves the transfer of a hydrogen atom from the carbon atom beta to the metal center, resulting in the formation of a metal-hydride and an alkene. wikipedia.org For β-hydride elimination to occur, several conditions must typically be met: the presence of a hydrogen atom on the β-carbon, a vacant coordination site on the metal center cis to the alkyl group, and the ability of the M-Cα and Cβ-H bonds to adopt a syn-coplanar arrangement. wikipedia.orglibretexts.org

In the case of 2-adamantylzinc bromide, the rigid, cage-like structure of the adamantyl group inherently prevents the fulfillment of these geometric requirements. The adamantane framework is a highly constrained system. A hypothetical β-hydride elimination from the 2-adamantyl group would necessitate the formation of an alkene, adamantene, where the double bond involves a bridgehead carbon. This resulting alkene would be extraordinarily strained and would represent a severe violation of Bredt's Rule, which states that a double bond cannot be placed at the bridgehead of a bridged ring system unless the rings are sufficiently large. wikipedia.org The geometric distortion required to achieve the planar configuration of the sp²-hybridized carbons of the double bond within the rigid adamantane cage is energetically prohibitive.

This inherent structural constraint imparts significant stability to 2-adamantylzinc bromide and related adamantyl organometallics, effectively shutting down the β-hydride elimination pathway. acs.org This resistance is a key feature that distinguishes adamantyl reagents from many other secondary or tertiary alkyl organometallics and allows them to be used effectively in reactions like cross-coupling without the competing decomposition that often plagues their acyclic counterparts. acs.org

Solvent and Ligand Effects on Reactivity and Selectivity

The reactivity and selectivity of 2-adamantylzinc bromide in synthetic transformations are profoundly influenced by the choice of solvent and coordinating ligands. These factors modulate the aggregation state, solubility, and nucleophilicity of the organozinc reagent, which in turn dictates its performance, particularly in catalyzed reactions such as Negishi cross-couplings.

Solvent Effects: Tetrahydrofuran (B95107) (THF) is the most commonly used solvent for the preparation and subsequent reactions of adamantylzinc reagents. researchgate.netsigmaaldrich.com Its coordinating ability helps to solubilize the organometallic species and stabilize the zinc center. The presence of salts, such as lithium chloride (LiCl), has been shown to be beneficial, facilitating the synthesis of adamantylzinc reagents by breaking down passivating layers on the zinc metal and forming more reactive "ate" complexes. acs.org

Ligand Effects: The addition of external ligands is crucial for modulating the reactivity of the zinc center and is indispensable in subsequent catalytic cycles, such as palladium-catalyzed cross-couplings. Ligands can break down dimeric or oligomeric organozinc structures into more reactive monomeric species. researchgate.net The choice of ligand, particularly the phosphine ligand in Negishi couplings, directly impacts the efficiency of the transmetalation and reductive elimination steps.

For instance, in the palladium-catalyzed cross-coupling of 2-adamantylzinc bromide with various aryl halides, the use of specific, bulky electron-rich phosphine ligands like SPhos is essential for achieving good yields. researchgate.net While detailed studies on 2-adamantylzinc bromide are specific, research on the closely related 1-adamantylzinc bromide highlights how different bidentate ligands can influence the structure and subsequent reactivity in Negishi-like reactions. researchgate.netresearchgate.net The coordination sphere around the zinc atom is directly altered by the ligand, which affects the nucleophilicity and transfer ability of the adamantyl group to the palladium catalyst. researchgate.net The steric and electronic properties of the ligand are critical; bulky ligands can promote the formation of coordinatively unsaturated intermediates in the catalytic cycle, which can be essential for efficient coupling. chemrxiv.org

The table below summarizes catalyst and ligand systems used in the successful cross-coupling reactions of adamantylzinc reagents.

| Adamantyl Reagent | Electrophile | Catalyst | Ligand | Solvent | Yield (%) |

| 2-Adamantylzinc bromide | Ethyl 4-bromobenzoate (B14158574) | Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | THF | 87 |

| 2-Adamantylzinc bromide | 4-Bromoanisole (B123540) | Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | THF | 85 |

| 2-Adamantylzinc bromide | 2-Bromopyridine (B144113) | Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | THF | 78 |

| 1-Adamantylzinc bromide | 4-Iodotoluene | Not Specified | dppe | THF | >10 |

| 1-Adamantylzinc bromide | 4-Iodotoluene | Not Specified | TMEDA | THF | Trace |

Data for 2-adamantylzinc bromide sourced from reference researchgate.net. Data for 1-adamantylzinc bromide sourced from reference researchgate.net. This table illustrates the critical role of the ligand in achieving high reactivity.

Structural Characterization and Reactivity Correlations of 2-Adamantylzinc Complexes

The precise structure of an organometallic reagent in solution and in the solid state provides critical insight into its reactivity. While the crystal structure for 2-adamantylzinc bromide itself is not detailed in the provided search results, extensive studies on the closely related 1-adamantylzinc bromide complexed with various ligands offer a clear picture of the structural possibilities and their correlation with chemical behavior. researchgate.net These studies reveal that the coordination environment of the zinc atom is highly dependent on the ligands present, which directly correlates with the reagent's efficacy as a nucleophile in cross-coupling reactions. researchgate.netresearchgate.net

In the absence of strong coordinating ligands, organozinc halides can exist as dimers or higher-order aggregates, often with bridging halides. Upon addition of bidentate ligands such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) or N,N,N',N'-tetramethylethylenediamine (TMEDA), well-defined monomeric or dimeric complexes are formed. researchgate.net

X-ray crystallographic analysis of these complexes provides precise data on bond lengths and angles, which serve as a basis for understanding reactivity. For example, the reaction of 1-adamantylzinc bromide with dppe yields a dimeric complex, [(dppe)Zn(1-Ad)]₂(μ-Br)₂, where two zinc centers are bridged by bromide atoms. In contrast, a stronger chelating ligand like TMEDA can lead to a monomeric complex, (TMEDA)Zn(1-Ad)Br. researchgate.net

The structural parameters of these complexes correlate with their reactivity. The monomeric TMEDA complex was found to be less reactive in Negishi cross-coupling than the uncharacterized species formed from 1-adamantylzinc bromide alone, which in turn was less reactive than the complex formed with the dppe ligand. researchgate.net This suggests that factors such as the Zn-C bond length and the steric accessibility of the adamantyl group, both influenced by the supporting ligand, are key determinants of reactivity. A more accessible adamantyl group may facilitate a more rapid transmetalation to the palladium catalyst in a Negishi cycle.

The table below presents selected structural data from the crystallographic characterization of 1-adamantylzinc complexes, which serve as a model for understanding adamantylzinc reagents.

| Complex | Formula | Zn Coordination Geometry | Zn-C (Å) | Zn-Br (Å) | C-Zn-Br (°) |

| dppe Complex (Dimer) | [(dppe)Zn(1-Ad)]₂(μ-Br)₂ | Distorted Tetrahedral | 1.999(4) | 2.5347(7), 2.5738(8) | 111.23(12) |

| TMEDA Complex (Monomer) | (TMEDA)Zn(1-Ad)Br | Distorted Tetrahedral | 1.981(12) | 2.387(3) | 124.0(4) |

Structural data sourced from reference researchgate.net. Note the significant difference in the C-Zn-Br angle and the Zn-Br bond lengths between the monomeric and dimeric bridged structures.

These correlations between the defined coordination sphere and chemical performance underscore the importance of structural characterization in developing and optimizing synthetic protocols involving 2-adamantylzinc bromide and related organometallic reagents. researchgate.net

Applications of 2 Adamantylzinc Bromide in Complex Molecule Synthesis

Formation of Quaternary Carbon Centers

The construction of all-carbon quaternary centers, carbon atoms bonded to four other carbon atoms, is a significant challenge in organic synthesis due to steric hindrance. The bulky nature of the 2-adamantyl group makes 2-adamantylzinc bromide an effective nucleophile for creating such sterically congested environments. In palladium-catalyzed Negishi cross-coupling reactions, 2-adamantylzinc bromide can be coupled with sterically demanding electrophiles to generate molecules with quaternary carbons.

A key strategy involves the reaction of 2-adamantylzinc bromide with α,α-disubstituted electrophiles. For instance, the coupling with α-aryl-α-chloropropionates would lead to the formation of a quaternary carbon center adjacent to the adamantyl cage. While direct examples specifically employing 2-adamantylzinc bromide for this purpose are not extensively documented in publicly available literature, the principle is well-established in Negishi couplings with other secondary organozinc reagents. nih.gov The successful coupling of 2-adamantylzinc bromide with various aryl and heteroaryl halides, as demonstrated in the work of Kim and co-workers, underscores its competence in forming sterically hindered C(sp²)-C(sp³) bonds. nih.gov This reactivity profile suggests its potential for extension to appropriately substituted C(sp³) electrophiles to forge quaternary centers.

| Electrophile Partner | Catalyst System | Product Type | Potential for Quaternary Center Formation |

| Aryl Bromides | Pd(OAc)₂ / SPhos | 2-Aryl-adamantanes | Low (forms tertiary center at adamantane) |

| Heteroaryl Bromides | Pd(OAc)₂ / SPhos | 2-Heteroaryl-adamantanes | Low (forms tertiary center at adamantane) |

| Acid Chlorides | CuCN | 2-Adamantyl ketones | Moderate (subsequent α-alkylation can form a quaternary center) |

| α,α-disubstituted Alkyl Halides | Pd-based catalyst | Adamantane (B196018) with quaternary carbon | High (direct formation of a quaternary center) |

Integration into Polycyclic Systems

The rigid adamantane scaffold can be incorporated into larger polycyclic frameworks, leading to novel structures with potential applications in materials science and medicinal chemistry. One effective approach for this is through the synthesis of spirocyclic compounds, where two rings share a single atom. The 2-position of the adamantane cage is a common point for spirocyclization.

The synthesis of spiro[adamantane-2,2'-pyrrolidines] provides a compelling example of integrating the adamantane unit into a new heterocyclic ring system. nih.govnih.gov While the original synthesis of these compounds did not explicitly detail the use of 2-adamantylzinc bromide, a plausible retrosynthetic analysis suggests its utility. The key carbon-carbon bond formation could be achieved through the nucleophilic addition of 2-adamantylzinc bromide to a suitable electrophile, such as an aziridinium (B1262131) ion or a related species, which would then undergo intramolecular cyclization to form the spiro-pyrrolidine ring. This strategy highlights the potential of 2-adamantylzinc bromide as a key building block for constructing complex, fused, and spirocyclic polycyclic systems.

| Polycyclic System Type | Synthetic Strategy | Role of 2-Adamantylzinc Bromide | Resulting Structure |

| Spiro[adamantane-2,2'-pyrrolidine] | Nucleophilic addition and intramolecular cyclization | As a nucleophilic 2-adamantyl source | Adamantane fused to a pyrrolidine (B122466) ring at the 2-position |

| Fused Polycycles | Intramolecular Negishi coupling | As a tethered nucleophile | A new ring fused to the adamantane core |

| Bridged Polycycles | Diels-Alder or other cycloadditions | As a dienophile or diene precursor | Complex bridged systems incorporating the adamantane cage |

Enabling Stereoselective Transformations

The 2-adamantyl group is chiral, and as such, 2-adamantylzinc bromide can be employed in stereoselective synthesis. The inherent chirality of the nucleophile can influence the stereochemical outcome of reactions, leading to the preferential formation of one stereoisomer over another. This is particularly relevant in additions to prochiral electrophiles, such as aldehydes and ketones, and in diastereoselective cross-coupling reactions.

While specific studies detailing the diastereoselective reactions of 2-adamantylzinc bromide are not extensively reported, the principles of stereoselective additions of organozinc reagents are well-understood. nih.govbohrium.com The addition of 2-adamantylzinc bromide to a chiral aldehyde, for instance, would be expected to proceed with a degree of diastereoselectivity, governed by the steric and electronic interactions between the chiral nucleophile and the chiral electrophile in the transition state. The bulky and conformationally locked adamantane cage can create a highly differentiated steric environment, potentially leading to high levels of stereocontrol. The development of chiral ligands for the metal catalyst in Negishi couplings can further enhance the stereoselectivity of these transformations. nih.gov

| Type of Stereoselective Transformation | Electrophile | Expected Outcome | Factors Influencing Stereoselectivity |

| Diastereoselective Addition | Chiral Aldehyde | Formation of one diastereomeric alcohol in excess | Matching/mismatching of the chiralities of the nucleophile and electrophile |

| Diastereoselective Addition | Prochiral Ketone | Formation of one enantiomeric tertiary alcohol in excess (with chiral ligand) | Chirality of the ligand and the steric bulk of the adamantyl group |

| Diastereoselective Negishi Coupling | Chiral Alkyl Halide | Formation of one diastereomeric coupling product in excess | Chirality of the nucleophile, electrophile, and any chiral ligands |

Future Directions and Emerging Research Avenues

Development of More Sustainable Synthesis Protocols

The preparation of 2-adamantylzinc bromide is a critical first step for its use in subsequent reactions. While effective methods exist, future research is increasingly focused on developing more sustainable, efficient, and practical synthetic protocols.

Historically, the synthesis of sterically hindered organozinc reagents like adamantylzinc halides has been challenging. Early methods often required highly reactive zinc, such as Rieke-zinc, prepared by the reduction of zinc chloride with lithium naphthalenide, to achieve direct oxidative addition to 2-adamantyl bromide. researchgate.netacs.org While effective, the preparation of such activated metals can be cumbersome and may not be ideal for large-scale applications.

A significant advancement has been the development of lithium chloride (LiCl)-mediated insertions. One such protocol involves the use of magnesium turnings in the presence of zinc chloride (ZnCl₂) and LiCl. acs.orgnih.gov This method takes advantage of magnesium's higher reducing power to facilitate the formation of the organozinc species under milder conditions, even accommodating sensitive functional groups on the adamantyl framework. acs.orgnih.gov Another approach involves the direct insertion of commercially available zinc powder, activated by the presence of LiCl. acs.orgnih.gov

Future research in this area is aimed at further improving the sustainability and efficiency of these protocols. Key goals include:

Minimizing Waste: Developing catalytic methods for zinc insertion or exploring electrosynthesis to reduce the need for stoichiometric metal activators or reductants.

Milder Conditions: Refining protocols to proceed at ambient temperature without the need for refluxing conditions, thereby reducing energy consumption. researchgate.net

Flow Chemistry: Adapting current batch methods to continuous flow systems, which can offer improved safety, scalability, and reproducibility. dntb.gov.ua

Alternative Starting Materials: Investigating the direct zincation of adamantyl C-H bonds or the use of more environmentally benign leaving groups than bromide, although this remains a significant challenge for C(sp³)-hybridized centers. nih.gov

The table below summarizes key approaches to the synthesis of adamantylzinc reagents, highlighting the evolution towards more practical methods.

| Synthesis Method | Activating Agent/Conditions | Key Features |

| Direct Zinc Insertion | Rieke Zinc (Zn*) | High reactivity, but requires preparation of activated zinc. researchgate.net |

| LiCl-Mediated Mg-Insertion | Mg, ZnCl₂, LiCl | Milder conditions, tolerates functional groups. acs.orgnih.gov |

| Direct Zinc Insertion | Commercial Zn powder, LiCl | More practical and accessible than using Rieke Zinc. acs.org |

| Mechanochemical Synthesis | Ball-milling | Solvent-free, potential for one-pot, two-step reactions. nih.gov |

Exploration of Novel Catalytic Systems

The utility of 2-adamantylzinc bromide is largely defined by its performance in catalyzed cross-coupling reactions, most notably the Negishi coupling. wikipedia.orgnih.gov The development of new and improved catalyst systems is a central theme in expanding the applications of this reagent.

Palladium-based catalysts have been instrumental in coupling 2-adamantylzinc bromide with various aryl halides. A significant challenge in these reactions is the competition between the desired reductive elimination and undesired side reactions like β-hydride elimination, which can lead to isomerized byproducts. nih.govmit.edu Research has shown that the choice of ligand is crucial for controlling this selectivity. Bulky, electron-rich biaryldialkylphosphine ligands, such as SPhos and CPhos, have proven highly effective in promoting the desired C(sp³)–C(sp²) bond formation and suppressing side reactions, even with sterically demanding substrates. acs.orgnih.govmit.eduorganic-chemistry.org

While palladium catalysts are highly effective, their cost and toxicity are drawbacks. Consequently, a major thrust of future research is the exploration of catalytic systems based on more earth-abundant and less toxic first-row transition metals, such as nickel and copper. wikipedia.orgnih.gov

Nickel Catalysis: Nickel catalysts are known to be effective for cross-coupling reactions involving C(sp³)-hybridized centers and can operate via different mechanistic pathways, including those involving radical intermediates. nih.govrsc.orgsquarespace.com Developing nickel-based systems that can couple 2-adamantylzinc bromide with high efficiency and selectivity, particularly with traditionally difficult electrophiles like alkyl halides, is a promising research avenue. rsc.orgnih.gov

Copper Catalysis: Copper-catalyzed reactions, such as acylations, have been successfully performed with adamantylzinc reagents. researchgate.netacs.org Future work could expand the scope to include other types of copper-catalyzed cross-couplings, potentially offering different reactivity and functional group tolerance compared to palladium or nickel systems. beilstein-journals.org

Photoredox and Dual Catalysis: A burgeoning area of research is the merger of transition metal catalysis with photoredox catalysis. rsc.orgnih.govprinceton.edu This dual catalytic approach can enable reactions under exceptionally mild conditions by accessing novel reactive intermediates through single-electron transfer (SET) pathways. beilstein-journals.orgprinceton.edu Exploring photoredox-mediated couplings of 2-adamantylzinc bromide could unlock new reaction pathways and allow for the use of previously incompatible coupling partners. princeton.eduprinceton.edu

The table below provides a comparative overview of catalyst systems used in cross-coupling reactions involving secondary alkylzinc reagents like 2-adamantylzinc bromide.

| Catalyst System | Metal | Typical Ligand | Key Advantages/Focus Area |

| Palladium-based | Pd | SPhos, CPhos | High efficiency, broad substrate scope, excellent selectivity. nih.govmit.eduorganic-chemistry.org |

| Nickel-based | Ni | Spiro-bidentate-pyox, N-heterocyclic carbenes (NHCs) | Lower cost, potential for novel reactivity (e.g., cross-electrophile coupling). nih.govchinesechemsoc.org |

| Copper-based | Cu | None (for acylations) | Effective for specific transformations like acylation. researchgate.netacs.org |

Advanced Mechanistic and Computational Studies

A deeper, quantitative understanding of the reaction mechanisms governing the formation and reactivity of 2-adamantylzinc bromide is essential for the rational design of improved synthetic methods and catalysts. Future research will increasingly rely on a synergy between experimental mechanistic studies and high-level computational modeling.

The key steps in the Negishi cross-coupling cycle—oxidative addition, transmetalation, and reductive elimination—have been studied for related systems. wikipedia.orgnobelprize.org For bulky secondary alkylzinc reagents, the transmetalation step can be sterically hindered, and the subsequent reductive elimination must outcompete β-hydride elimination. nih.govchinesechemsoc.org While ligands like CPhos have been shown to favor reductive elimination, the precise structural and electronic factors that govern this preference are not fully elucidated for the adamantyl system. nih.govmit.edu

Future research in this domain will likely focus on:

In-depth Computational Modeling: Using Density Functional Theory (DFT) and other computational methods to map the entire energy landscape of the catalytic cycle for specific catalyst systems (e.g., Pd/SPhos or Ni/NHC) with 2-adamantylzinc bromide. chinesechemsoc.orgrsc.orgnih.gov Such studies can elucidate the structures of transition states, identify the rate-determining step, and explain the origins of selectivity. chinesechemsoc.orgacs.org

Kinetic Studies: Performing detailed experimental kinetic analysis to determine reaction orders, activation parameters, and to validate computational models. These studies are crucial for distinguishing between proposed mechanistic pathways.

Spectroscopic Interrogation: Employing advanced spectroscopic techniques (e.g., in situ NMR, IR) to detect and characterize key reaction intermediates, such as the organopalladium or organonickel species formed after transmetalation. rsc.orgorganic-chemistry.org Gas-phase studies using mass spectrometry can also provide fundamental insights into the structure and stability of organozinc cations. rsc.org

Understanding Solvent and Additive Effects: Systematically investigating the role of solvents and additives like LiCl. nih.govorganic-chemistry.org Computational studies have shown that coordinating solvents like dimethoxyethane (DME) can stabilize transition states involving multiple organozinc moieties, significantly impacting reactivity. nih.gov Clarifying these effects for the 2-adamantylzinc bromide system is crucial for reaction optimization.

By combining these advanced experimental and computational approaches, researchers can build a comprehensive, predictive model of 2-adamantylzinc bromide's reactivity, paving the way for the next generation of synthetic methodologies.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing 2-Adamantylzinc bromide with high purity in organometallic reactions?

- Methodological Answer : Synthesis typically involves transmetallation reactions using 2-adamantyl halides (e.g., 2-adamantyl bromide) with activated zinc in anhydrous tetrahydrofuran (THF) under inert atmosphere (argon/nitrogen). Critical parameters include maintaining moisture-free conditions, controlling reaction temperature (0–25°C), and using freshly activated zinc to ensure reactivity. Post-synthesis purification involves filtration to remove unreacted zinc and solvent removal under reduced pressure. Confirm stoichiometric ratios via titration or NMR monitoring .

- Reproducibility : Follow guidelines from academic journals (e.g., Beilstein Journal of Organic Chemistry) to document experimental steps, including solvent purity, reaction time, and characterization data .

Q. Which analytical techniques are essential for confirming the structure and purity of 2-Adamantylzinc bromide?

- Characterization Workflow :

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify adamantyl group integrity and absence of halide impurities.

- Elemental Analysis : Quantify Br and Zn content to confirm stoichiometry (CHBrZn, MW 280.52 g/mol) .

- Cryoscopic Methods : Measure solution concentration via freezing point depression in THF.

- Documentation : Report spectral data and elemental analysis in alignment with journal standards to ensure reproducibility .

Q. What safety protocols are critical for handling 2-Adamantylzinc bromide in air-sensitive reactions?

- Handling Guidelines :

- Use gloveboxes or Schlenk lines to prevent exposure to moisture/oxygen.

- Wear flame-resistant lab coats, nitrile gloves, and safety goggles compliant with EN 166/OSHA standards .

- Store in resealable, argon-filled containers at 4°C to minimize decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized for cross-coupling reactions involving 2-Adamantylzinc bromide?

- Experimental Design :

- Screen ligands (e.g., Pd(PPh)) and solvents (THF vs. DMF) to enhance coupling efficiency.

- Use Design of Experiments (DoE) to evaluate temperature, catalyst loading, and substrate ratios.

Q. What mechanistic insights exist for the reactivity of 2-Adamantylzinc bromide in polar vs. nonpolar solvents?

- Mechanistic Studies :

- Conduct kinetic studies (e.g., stopped-flow UV-Vis) to monitor reaction rates in THF (polar aprotic) vs. toluene (nonpolar).

- Compare activation energies via Arrhenius plots.

Q. How does 2-Adamantylzinc bromide’s stability vary under thermal or oxidative stress?

- Stability Profiling :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.